molecular formula C12H13NO4 B2460317 4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 858756-82-8

4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2460317
CAS No.: 858756-82-8
M. Wt: 235.239
InChI Key: FDVUHHSIORKKMP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups at the 4 and 5 positions, a methyl group at the 1 position, and a carboxylic acid group at the 2 position of the indole ring .

Preparation Methods

The synthesis of 4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .

Scientific Research Applications

4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 4,5-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid include other indole derivatives such as:

    4,5-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1 position.

    5-Methoxy-1H-indole-2-carboxylic acid: Has only one methoxy group at the 5 position.

    1-Methyl-1H-indole-2-carboxylic acid: Lacks the methoxy groups at the 4 and 5 positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5-dimethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-8-4-5-10(16-2)11(17-3)7(8)6-9(13)12(14)15/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVUHHSIORKKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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